

A Comparative Analysis of the Physicochemical Properties of Monoethyl Pimelate

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Compound of Interest

Compound Name: Monoethyl pimelate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of **monoethyl pimelate** against other relevant mono- and di-esters. The data presented is compiled from various literature sources to offer a comprehensive overview for researchers and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

Monoethyl pimelate, a monoester of pimelic acid, possesses properties that are of interest in various synthetic applications. A summary of its key physicochemical data, alongside comparable esters, is presented in Table 1. This allows for a direct comparison of their physical states, boiling and melting points, and densities.

Property	Monoethyl Pimelate	Diethyl Pimelate	Monomethyl Succinate	Monoethyl Adipate
Molecular Formula	C ₉ H ₁₆ O ₄	C ₁₁ H ₂₀ O ₄	C ₅ H ₈ O ₄	C ₈ H ₁₄ O ₄
Molecular Weight	188.22 g/mol	216.27 g/mol	132.11 g/mol	174.19 g/mol
Physical State (at 20-25°C)	Liquid or low melting solid	Liquid	White crystalline solid	Solid
Boiling Point	162 °C at 8 mmHg	149 °C at 18 Torr[1]	151 °C at 20 mmHg	180 °C at 18 mmHg
Melting Point	Not reported	-24 °C[1]	55-59 °C	28-29 °C
Density/Specific Gravity	1.06 (20/20 °C)	0.9928 g/cm ³ at 20 °C[1]	Not reported	0.98 g/mL at 25 °C

Table 1: Comparison of Physicochemical Properties. This table outlines the fundamental physical and chemical characteristics of **monoethyl pimelate** and selected comparable esters, providing a basis for evaluating their suitability in different experimental and industrial settings.

Solubility Profile

The solubility of a compound is a critical parameter in drug development and process chemistry. Table 2 provides the available solubility data for **monoethyl pimelate** and its comparators.

Compound	Water	Ethanol	DMSO
Monoethyl Pimelate	7.62 mg/mL (Predicted)[2]	Data not available	Data not available
Diethyl Pimelate	Slightly soluble	Soluble	Data not available
Monomethyl Succinate	Slightly soluble	Soluble	Data not available
Monoethyl Adipate	Soluble	Soluble	Data not available
Pimelic Acid (Parent)	50,000 mg/L at 20 °C[3]	Soluble	Soluble

Table 2: Solubility Data. This table summarizes the known solubility of **monoethyl pimelate** and related compounds in common laboratory solvents. The water solubility for **monoethyl pimelate** is a predicted value.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

3.1. Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

- Apparatus: A distillation apparatus consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.
- Procedure:
 - Place the liquid sample in the round-bottom flask with a few boiling chips.
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head.
 - Heat the flask gently.

- Record the temperature at which the liquid boils and a steady stream of distillate is collected.
- Record the atmospheric pressure at the time of the experiment. For vacuum distillation, the pressure is controlled and measured with a manometer.

3.2. Determination of Melting Point

The melting point is the temperature at which a solid turns into a liquid.

- Apparatus: A capillary melting point apparatus.
- Procedure:
 - Finely powder the solid sample.
 - Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.
 - Place the capillary tube in the melting point apparatus.
 - Heat the sample at a controlled rate.
 - Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

3.3. Determination of Density

Density is the mass of a substance per unit volume.

- Apparatus: A pycnometer or a hydrometer.
- Procedure (using a pycnometer):
 - Weigh a clean, dry pycnometer.
 - Fill the pycnometer with the liquid sample, ensuring no air bubbles are present.
 - Weigh the filled pycnometer.

- Measure the volume of the pycnometer by filling it with a liquid of known density (e.g., water) and weighing it.
- Calculate the density of the sample by dividing the mass of the sample by its volume.

3.4. Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

- Apparatus: Test tubes, vortex mixer, and an analytical balance.
- Procedure:
 - Add a known mass of the solute to a known volume of the solvent in a test tube.
 - Vigorously agitate the mixture using a vortex mixer until no more solute dissolves.
 - Allow any undissolved solid to settle.
 - Carefully remove a known volume of the supernatant.
 - Evaporate the solvent from the supernatant and weigh the remaining solute.
 - Calculate the solubility in terms of mg/mL or mol/L.

3.5. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

- Sample Preparation:
 - Dissolve 5-10 mg of the ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
 - Transfer the solution to an NMR tube.
- Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
- Typical parameters for ^1H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio and a relaxation delay that allows for quantitative integration.

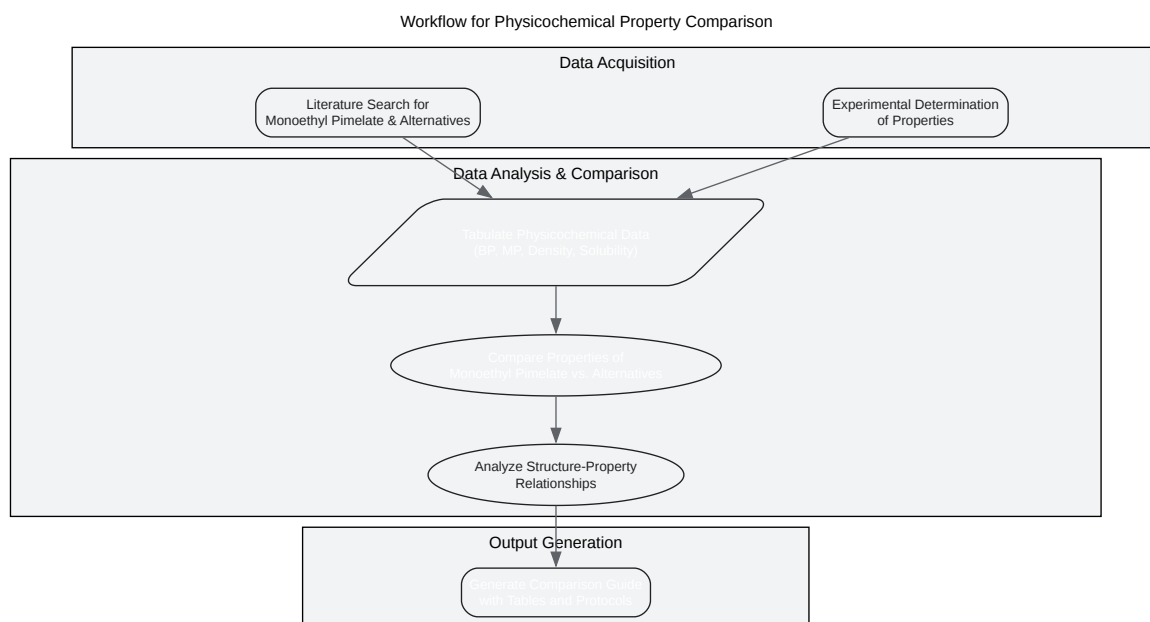
3.6. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

- Sample Preparation (for a liquid sample):
 - Place a drop of the liquid ester between two salt plates (e.g., NaCl or KBr).
 - Gently press the plates together to form a thin film.
- Data Acquisition:
 - Place the salt plates in the sample holder of an FTIR spectrometer.
 - Record the spectrum over the desired wavenumber range (typically $4000\text{--}400\text{ cm}^{-1}$).

Workflow for Property Comparison

The following diagram illustrates the logical workflow for comparing the physicochemical properties of **monoethyl pimelate** with alternative compounds.



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Caption: A flowchart illustrating the process of gathering, analyzing, and presenting comparative data on the physicochemical properties of chemical compounds.

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References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Monoethyl pimelate | Carboxylic Acids | Ambeed.com [ambeed.com]
- 3. Pimelic Acid | C₇H₁₂O₄ | CID 385 - PubChem [pubchem.ncbi.nlm.nih.gov]
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